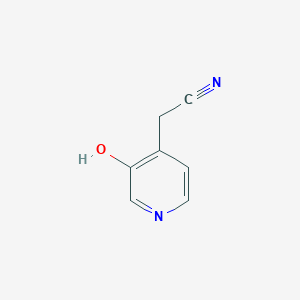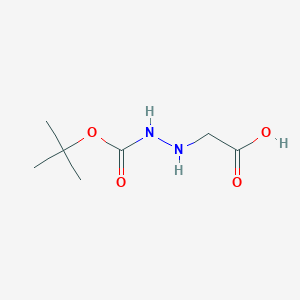![molecular formula C11H10O2 B049404 1-Phenyl-3-oxabicyclo[3.1.0]hexan-2-one CAS No. 63106-93-4](/img/structure/B49404.png)
1-Phenyl-3-oxabicyclo[3.1.0]hexan-2-one
描述
1-Phenyl-3-oxabicyclo[3.1.0]hexan-2-one is an organic compound with the molecular formula C11H10O2 and a molecular weight of 174.2 g/mol . It is a white to off-white solid that is slightly soluble in water but soluble in most organic solvents . This compound is known for its unique bicyclic structure, which includes a three-membered oxirane ring fused to a cyclopropane ring, and a phenyl group attached to the cyclopropane ring.
准备方法
1-Phenyl-3-oxabicyclo[3.1.0]hexan-2-one can be synthesized through a multi-step process. One common method involves the reaction of benzene with butylene oxide to produce 1-phenyl-3-oxabicyclo[3.1.0]hexan-2-ol, which is then subjected to a ketonization reaction to yield the target compound . The reaction conditions typically involve the use of an inert atmosphere and a hygroscopic environment to ensure the purity and stability of the product .
化学反应分析
1-Phenyl-3-oxabicyclo[3.1.0]hexan-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids under appropriate conditions.
Reduction: Reduction reactions can convert the oxirane ring to a diol or other reduced forms.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, leading to various substituted derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
科学研究应用
1-Phenyl-3-oxabicyclo[3.1.0]hexan-2-one has several scientific research applications:
作用机制
The mechanism of action of 1-Phenyl-3-oxabicyclo[3.1.0]hexan-2-one involves its interaction with molecular targets such as enzymes and receptors. Its bicyclic structure allows it to fit into specific binding sites, inhibiting or modulating the activity of target proteins . The pathways involved depend on the specific application and target molecule.
相似化合物的比较
1-Phenyl-3-oxabicyclo[3.1.0]hexan-2-one can be compared with other similar compounds, such as:
1-Phenyl-2,3-epoxypropane: This compound also contains an oxirane ring but lacks the bicyclic structure.
Cyclopropane derivatives: Compounds like cyclopropyl ketones share the cyclopropane ring but differ in their functional groups and overall structure.
The uniqueness of this compound lies in its combination of a phenyl group, an oxirane ring, and a cyclopropane ring, which imparts distinct chemical and biological properties .
属性
IUPAC Name |
1-phenyl-3-oxabicyclo[3.1.0]hexan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10O2/c12-10-11(6-9(11)7-13-10)8-4-2-1-3-5-8/h1-5,9H,6-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZGFIZUMKYUMRN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C1(C(=O)OC2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20979062 | |
| Record name | 1-Phenyl-3-oxabicyclo[3.1.0]hexan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20979062 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
63106-93-4 | |
| Record name | 1-Phenyl-2-oxo-3-oxabicyclo[3.1.0]hexane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=63106-93-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Phenyl-3-oxabicyclo[3.1.0]hexan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20979062 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (1S,1R)-(5R,5S)-1-Phenyl-2-oxo-3-oxabicyclo[3.1.0]hexane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.112.253 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What happens when 1-phenyl-3-oxabicyclo[3.1.0]hexan-2-one is exposed to UV light?
A1: Irradiating this compound with UV light (254 nm) triggers a series of photochemical reactions. The compound forms two key ketene intermediates. One intermediate, containing an oxiranyl group, can be trapped by methanol (if present) forming an ester and releasing a carbonyl compound []. Without methanol, this intermediate can either thermally revert to the starting material or undergo further photolysis, releasing carbon monoxide. The other keten intermediate, potentially arising from a vibrationally excited state of the starting material, can also be trapped by methanol to form a different ester. In the absence of methanol, this intermediate also photolyzes to release carbon monoxide [].
Q2: What does the product distribution tell us about the photochemical reaction mechanism?
A2: The ratio of products formed provides insight into the preferred reaction pathway. The research indicates that the cyclopropane bond cleavage in this compound preferentially occurs at the more substituted side, where there is better orbital overlap with the carbonyl group's π-system []. This preference highlights the influence of both steric and electronic factors on the photochemical reaction mechanism.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















